[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol
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Overview
Description
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol is an organic compound that features both bromine and chlorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 3-chlorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-chlorobenzyl bromide is added to a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzaldehyde or 5-bromo-2-(3-chloro-benzyloxy)-benzoic acid.
Reduction: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzyl alcohol or 5-bromo-2-(3-chloro-benzyloxy)-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can influence its binding affinity and specificity towards enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-(3-chloro-benzyloxy)-benzaldehyde]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzoic acid]
- [5-Bromo-2-(3-chloro-benzyloxy)-benzylamine]
Uniqueness
The unique combination of bromine and chlorine substituents on the benzene ring, along with the hydroxyl group, makes [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol distinct. This combination can result in unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H12BrClO2 |
---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2 |
InChI Key |
YWLFHFIFPRCGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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